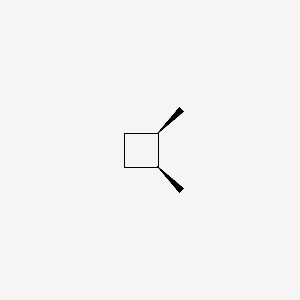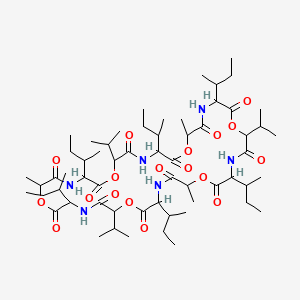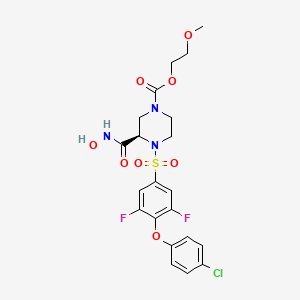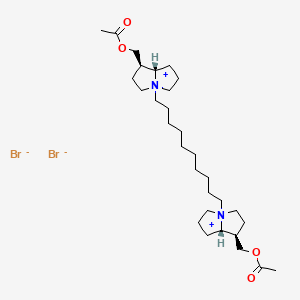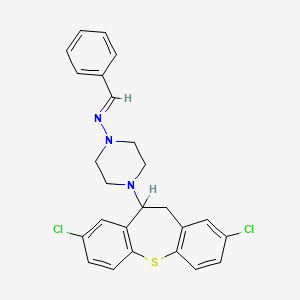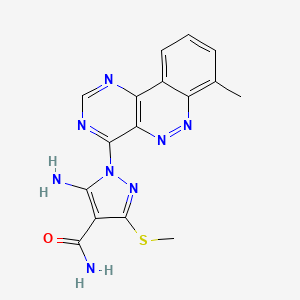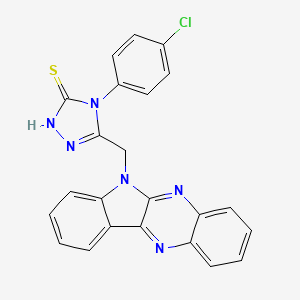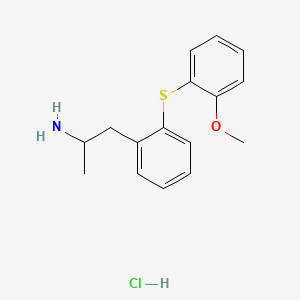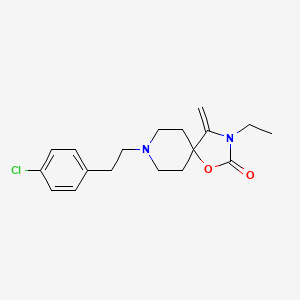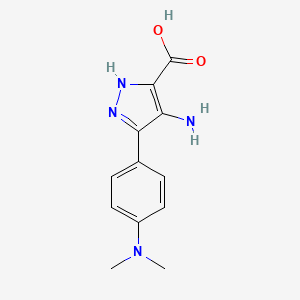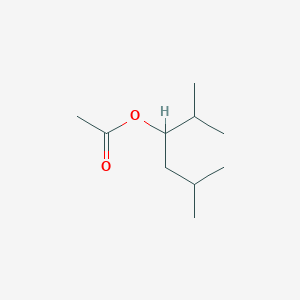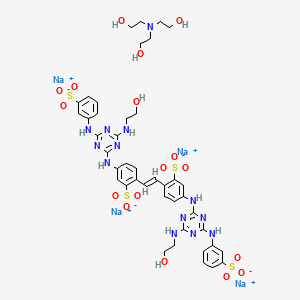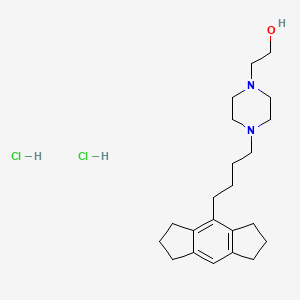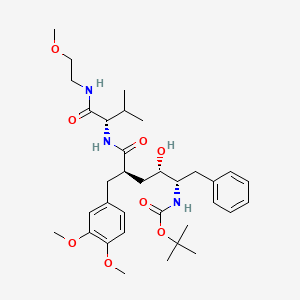
2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-((3,4-dimethoxyphenyl)methyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-oxa-5,8,14-triazapentadécanoïque, 10-((3,4-diméthoxyphényl)méthyl)-12-hydroxy-7-(1-méthyléthyl)-6,9-dioxo-13-(phénylméthyl)-, ester 1,1-diméthyléthylique, (7S-(7R,10S,12R,13R))-, est un composé organique complexe avec une structure multiforme
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ce composé implique généralement des réactions organiques en plusieurs étapes. Les matières premières sont souvent des molécules organiques simples qui subissent une série de transformations, y compris l’alkylation, l’estérification et l’hydroxylation. Chaque étape nécessite des réactifs et des conditions spécifiques, tels que des catalyseurs, des solvants et un contrôle de la température, pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé impliquerait probablement des réacteurs chimiques à grande échelle et des processus à flux continu. L’optimisation des conditions réactionnelles, telles que la pression, la température et les concentrations des réactifs, est cruciale pour maximiser l’efficacité et minimiser les déchets. Des techniques avancées comme la chromatographie et la cristallisation peuvent être utilisées pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
Ce composé peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un acide carboxylique.
Réduction : Les groupes cétones peuvent être réduits en alcools secondaires.
Substitution : Le groupe ester peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les alcools peuvent réagir avec le groupe ester en milieu acide ou basique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle peut produire une cétone, tandis que la réduction des groupes cétones peut produire des alcools secondaires.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes. Ses divers groupes fonctionnels en font un intermédiaire polyvalent en synthèse organique.
Biologie
En recherche biologique, ce composé peut être étudié pour son activité biologique potentielle. Ses caractéristiques structurelles suggèrent qu’il pourrait interagir avec diverses biomolécules, ce qui en fait un candidat pour le développement de médicaments.
Médecine
En médecine, des dérivés de ce composé pourraient être explorés pour des applications thérapeutiques. La présence de groupes hydroxyle et ester peut influencer ses propriétés pharmacocinétiques, telles que l’absorption et le métabolisme.
Industrie
Dans le secteur industriel, ce composé pourrait être utilisé dans la production de produits chimiques de spécialité, de polymères ou comme réactif dans des procédés chimiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biomolecules, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of hydroxyl and ester groups may influence its pharmacokinetic properties, such as absorption and metabolism.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a reagent in chemical processes.
Mécanisme D'action
Le mécanisme d’action de ce composé dépendrait de ses interactions spécifiques avec les cibles moléculaires. Par exemple, s’il agit comme un inhibiteur enzymatique, il peut se lier au site actif de l’enzyme, empêchant la liaison du substrat et la catalyse subséquente. Les voies impliquées pourraient inclure la transduction du signal, les processus métaboliques ou la régulation de l’expression des gènes.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l’acide 2-oxa-5,8,14-triazapentadécanoïque : Composés ayant des structures de base similaires mais des substituants différents.
Dérivés hydroxy et céto : Composés ayant des groupes fonctionnels similaires mais des squelettes carbonés différents.
Unicité
Ce qui distingue ce composé, c’est sa combinaison unique de groupes fonctionnels et de stéréochimie. La disposition spécifique des atomes et la présence de plusieurs centres chiraux contribuent à ses propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
178048-31-2 |
|---|---|
Formule moléculaire |
C34H51N3O8 |
Poids moléculaire |
629.8 g/mol |
Nom IUPAC |
tert-butyl N-[(2S,3S,5R)-5-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-6-[[(2S)-1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C34H51N3O8/c1-22(2)30(32(40)35-16-17-42-6)37-31(39)25(18-24-14-15-28(43-7)29(20-24)44-8)21-27(38)26(19-23-12-10-9-11-13-23)36-33(41)45-34(3,4)5/h9-15,20,22,25-27,30,38H,16-19,21H2,1-8H3,(H,35,40)(H,36,41)(H,37,39)/t25-,26+,27+,30+/m1/s1 |
Clé InChI |
MHLWASZWQMYTGJ-VEAWFHDZSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)NCCOC)NC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


